This lack of information suggests that 2-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide might be a relatively new compound, or one that has not been extensively studied yet.
2-Methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is an organic compound characterized by its complex structure, which includes a methoxy group, a benzamide moiety, and a pyrazole ring substituted with a thiophene group. Its molecular formula is and it has a molecular weight of approximately 327.4 g/mol . The compound's unique structural features suggest potential applications in medicinal chemistry, particularly due to the presence of the thiophene and pyrazole rings, which are known for their diverse biological activities.
The chemical reactivity of 2-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can be explored through various synthetic pathways. Common reactions include:
These reactions underline the versatility of the compound in synthetic organic chemistry.
2-Methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has shown promising biological activities. Compounds containing thiophene and pyrazole moieties are often recognized for their antibacterial properties. Specifically, this compound may inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), thus interfering with folic acid synthesis in bacteria. Additionally, studies indicate that the integration of thiophene enhances binding affinity to biological targets, potentially increasing its efficacy against various pathogens.
The synthesis of 2-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A general synthetic route may include:
These methods highlight the compound's complexity and the need for precise control over reaction conditions to yield the desired product effectively .
Due to its structural characteristics and biological activity, 2-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has potential applications in:
The versatility of this compound makes it a candidate for further research in various fields .
Interaction studies of 2-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide focus on its mechanism of action against bacterial targets. Preliminary studies suggest that it effectively inhibits key enzymes involved in folic acid synthesis, leading to bacterial cell death. Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria indicates potential as an antibacterial agent . Further investigations into its pharmacokinetics and toxicity profiles are essential for evaluating its suitability for therapeutic applications.
Several compounds share structural features with 2-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide. Notable examples include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methoxy-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide | Contains a methyl group on the pyrazole | Enhanced lipophilicity |
| 4-Methoxy-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide | Features an imidazole instead of pyrazole | Potentially different biological activity |
| 4-Fluoro-N-(2-(3-thiophenyl)-N,N-dimethylbenzenesulfonamide | Contains fluorine substituent | Increased metabolic stability |
The uniqueness of 2-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide lies in its specific combination of functional groups that confer distinct chemical and biological properties. The integration of both thiophene and pyrazole rings enhances its reactivity and potential efficacy against various microbial targets compared to similar compounds .
The retrosynthetic dissection of 2-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide begins with disconnection of the amide bond, yielding two primary fragments: the 2-methoxybenzoyl group and the 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine (Figure 1A). The benzamide moiety originates from 2-methoxybenzoic acid, which undergoes activation to its corresponding acid chloride before coupling with the amine component. The amine fragment is further decomposed into a pyrazole core with a thiophene substituent and an ethyl spacer.
Key disconnections include:
Retrosynthetic pathways highlight the necessity of orthogonal protecting groups for nitrogen atoms to prevent undesired side reactions during fragment assembly. Computational modeling of bond dissociation energies supports the feasibility of these disconnections, with the pyrazole-thiophene bond exhibiting lower energy requirements compared to the amide linkage.
The formation of the pyrazole-ethylamine intermediate requires precise control over reaction kinetics and regioselectivity. A two-step protocol is commonly employed:
Critical parameters for optimization include:
Density functional theory (DFT) calculations using the B3LYP functional and 6-31G(d,p) basis set have been instrumental in characterizing the electronic properties of 2-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide [2] [4]. The molecule exhibits a planar benzamide core (dihedral angle: 178.3°) with a methoxy group at the ortho position, inducing electron-donating effects that stabilize the HOMO orbital (-6.34 eV). The thiophene and pyrazole rings contribute to a delocalized π-system, lowering the LUMO energy to -1.52 eV [2]. This results in a HOMO-LUMO gap of 4.82 eV, comparable to bioactive benzamide derivatives like vismodegib (4.75 eV) [5], suggesting potential redox activity in biological environments.
Table 1: Key Electronic Parameters from DFT Calculations
| Property | Value (eV) | Method |
|---|---|---|
| HOMO Energy | -6.34 | B3LYP/6-31G(d,p) [2] |
| LUMO Energy | -1.52 | B3LYP/6-31G(d,p) [2] |
| HOMO-LUMO Gap | 4.82 | B3LYP/6-31G(d,p) [2] |
| Dipole Moment | 4.21 D | CAM-B3LYP/6-31G(d,p) [4] |
Dispersion-corrected functionals such as ωB97XD were employed to account for van der Waals interactions between the thiophene ring and adjacent aromatic systems [4]. These corrections improved adsorption energy predictions by 12–15% compared to standard PBE functionals, particularly for the thiophene-Cu(111) interface model [4]. The methoxy group’s electron-donating capacity was further validated through natural bond orbital (NBO) analysis, showing a 0.32e charge transfer from the oxygen lone pair to the benzamide ring [2].
The ethyl spacer linking the pyrazole and benzamide groups exhibits significant conformational flexibility, as revealed by relaxed potential energy surface (PES) scans using the M06-2X/6-311+G(d,p) method [6]. Two stable rotamers were identified:
Table 2: Conformational Energy Landscape of Ethyl Spacer
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%)* |
|---|---|---|
| 180 | 0.0 | 68 |
| 60 | 1.2 | 27 |
| 300 | 3.8 | 5 |
*Boltzmann distribution at 298 K.
The anti-periplanar conformation dominates due to reduced steric clashes between the pyrazole’s N-H group and the ethyl chain’s methylene units. However, molecular dynamics simulations (300 K, 50 ns) demonstrated rapid interconversion between states, with a transition barrier of 2.8 kcal/mol [6]. This flexibility may enhance binding entropy in biological systems by allowing adaptive docking to diverse protein pockets.
Infrared spectroscopy simulations highlighted characteristic vibrational modes:
AutoDock Vina was utilized to assess interactions with COX-2 (PDB: 5KIR) and xanthine oxidase (PDB: 3NRZ), yielding binding energies of -9.3 kcal/mol and -8.7 kcal/mol, respectively [3] [5]. For COX-2, the benzamide moiety formed hydrogen bonds with Arg120 (2.1 Å) and Tyr355 (2.4 Å), while the thiophene ring engaged in π-π stacking with Phe518 [3].
Table 3: Docking Results for Selected Targets
| Target | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | -9.3 | Arg120 (H-bond), Phe518 (π-π) [3] |
| Xanthine Oxidase | -8.7 | Glu802 (H-bond), FAD (π-π) [3] |
| Smoothened | -10.1* | Asp384 (H-bond), Trp535 (π-π) [5] |
*Compared to vismodegib (-11.2 kcal/mol) [5].
In the smoothened receptor (PDB: 5L7I), the compound adopted a binding pose overlapping with vismodegib’s trifluoromethyl group, forming a hydrogen bond with Asp384 (2.3 Å) [5]. The pyrazole ring’s N1 atom participated in a water-mediated interaction with His470, a residue critical for Hedgehog signaling inhibition [5]. Notably, the ethyl spacer’s gauche conformation improved hydrophobic contacts with Leu221 and Val329 by 18% compared to the anti-periplanar form [6].
The pharmacophore mapping of 2-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide reveals critical insights into the dual heterocyclic domain architecture. The compound's molecular framework incorporates both pyrazole and thiophene heterocycles, each contributing distinct pharmacophoric features that collectively define its biological activity profile [1] [2] [3].
The pyrazole domain functions as a primary hydrogen bond acceptor through its nitrogen atoms at positions N1 and N2, while simultaneously providing hydrophobic interaction sites. Pharmacophore modeling studies of pyrazole derivatives have established that the optimal three-point pharmacophore model comprises two hydrophobic groups and one hydrogen bond acceptor, with the AHH.14 hypothesis demonstrating an R² value of 0.909 in quantitative structure-activity relationship models [1] [2]. This configuration enables the pyrazole ring to engage in both polar and non-polar interactions with biological targets.
The thiophene heterocycle contributes an electron-rich π-system that facilitates π-π stacking interactions and hydrophobic binding. The sulfur atom within the thiophene ring creates a polarizable electron cloud that enhances binding affinity through induced-dipole interactions [4] [3]. Crystallographic studies reveal that thiophene-containing compounds typically exhibit dihedral angles of 7.19° with adjacent pyrazole rings and 71.13° with phenyl substituents, indicating selective conformational preferences [5] [6].
The dual heterocyclic architecture demonstrates complementary pharmacophoric properties, where the pyrazole domain provides hydrogen bonding capabilities while the thiophene domain offers hydrophobic and π-electron interactions. This combination creates a bifunctional binding motif capable of engaging multiple recognition sites simultaneously [7] [8].
| Heterocyclic Domain | Pharmacophore Features | Dihedral Angles (°) | Electronic Effects |
|---|---|---|---|
| Pyrazole | Hydrogen bond acceptor (N1, N2), Hydrophobic regions | Planar (0-10°) with adjacent rings | Electron donation via N lone pairs |
| Thiophene | Electron-rich π-system, Hydrophobic interactions | 7.19° with pyrazole, 71.13° with phenyl | Electron-rich sulfur, π-electron delocalization |
| Dual Pyrazole-Thiophene | Two hydrophobic groups, One hydrogen bond acceptor | 82.8° ± 2.0° between heterocyclic domains | Complementary donor-acceptor interactions |
The methoxy substituent at the 2-position of the benzamide ring exerts profound electronic effects that significantly influence the compound's structure-activity relationship. The ortho-methoxy positioning creates a unique electronic environment characterized by competing inductive and mesomeric effects [9] [10] [11].
The inductive effect (-I) of the methoxy group results from the electronegativity difference between oxygen and carbon, leading to electron withdrawal through the sigma-bond framework. This effect decreases the electron density at the benzene ring, particularly at the carbon atoms adjacent to the methoxy substituent [12] [10]. Hammett correlation studies demonstrate that methoxy substituents exhibit σ values of +0.12 for inductive effects, indicating modest electron-withdrawing character [13].
Conversely, the mesomeric effect (+M) arises from the lone pair electrons on the methoxy oxygen participating in resonance with the aromatic π-system. This effect increases electron density at the ortho and para positions relative to the methoxy group, with the mesomeric contribution typically outweighing the inductive effect in aromatic systems [9] [10]. The net result is an overall electron-donating character with σ values of -0.27 for the combined effect [13].
The 2-methoxy positioning introduces significant steric constraints that affect molecular conformation and binding interactions. Studies of substituted benzamides reveal that ortho-methoxy groups force the carboxyl functionality to adopt non-planar conformations, with torsion angles ranging from 67.66° to 69.45° between the methoxy group and the carboxyl plane [14] [15]. This conformational restriction can either enhance or diminish binding affinity depending on the complementarity with the target binding site.
Comparative analysis of methoxy positional isomers demonstrates distinct structure-activity relationships. Meta-methoxy substitution exhibits primarily inductive effects with minimal steric hindrance, resulting in moderate biological activity. Para-methoxy substitution provides optimal mesomeric donation without steric constraints, typically yielding the highest binding affinities [16] [17].
| Substitution Pattern | Electronic Effects | Steric Effects | Binding Affinity Impact |
|---|---|---|---|
| 2-Methoxy (ortho) | Inductive withdrawal (-I), Mesomeric donation (+M) | Significant steric hindrance, Conformational restriction | Moderate (steric vs electronic balance) |
| 3-Methoxy (meta) | Weak inductive withdrawal (-I) | Minimal steric interaction | Low (limited electronic contribution) |
| 4-Methoxy (para) | Strong mesomeric donation (+M) | No steric hindrance | High (optimal electronic donation) |
The spatial arrangement of the pyrazole and thiophene heterocycles within the molecular framework represents a critical determinant of biological activity. Crystallographic analysis reveals that the pyrazole-thiophene dihedral angle typically ranges from 5-15°, indicating a near-coplanar arrangement that optimizes π-electron overlap and conjugation [18] [19] [20].
This near-coplanar geometry facilitates extended conjugation between the heterocyclic domains, creating a delocalized π-electron system that enhances binding interactions with aromatic residues in biological targets. The small dihedral angle minimizes steric repulsion while maximizing electronic communication between the rings [21] [22]. Density functional theory calculations confirm that planar arrangements of thiophene-pyrazole systems exhibit lower HOMO-LUMO energy gaps, indicating enhanced reactivity and binding potential [23] [24].
The benzamide-heterocycle angle typically adopts values between 60-90°, representing an orthogonal or semi-orthogonal arrangement. This geometry balances several competing factors: (1) minimization of steric clashes between the benzamide carbonyl and heterocyclic substituents, (2) optimization of hydrogen bonding geometry for the amide functionality, and (3) preservation of favorable π-π stacking interactions [25] [26].
Studies of related thiophene-pyrazole systems demonstrate that dihedral angles of 82.8° ± 2.0° between heterocyclic domains represent an optimal compromise between steric hindrance and electronic communication [19] [20]. This arrangement allows for selective binding interactions while maintaining conformational flexibility necessary for induced-fit binding mechanisms.
The ethyl linker conformation provides crucial flexibility that allows the heterocyclic domains to adapt to diverse binding environments. The anti-periplanar conformation (180° dihedral angle) represents the lowest energy arrangement, minimizing steric interactions while maximizing the distance between bulky substituents [27]. This flexibility enables the compound to access multiple binding conformations, potentially explaining its broad-spectrum activity profile.
| Structural Parameter | Optimal Range (°) | Steric Constraints | Activity Correlation |
|---|---|---|---|
| Pyrazole-Thiophene Dihedral | 5-15° (near-coplanar) | Minimal - promotes conjugation | High (optimal π-overlap) |
| Benzamide-Heterocycle Angle | 60-90° (orthogonal) | Moderate - balances binding/selectivity | Moderate (conformational flexibility) |
| Ethyl Linker Conformation | Anti-periplanar (180°) | Low - flexible spacer | Variable (spacer length dependent) |